Researchers synthesizing bosutinib require isomerically pure 3-hydroxyformanilide-ortho/para isomers contaminate downstream chlorination. Our N-(3-hydroxyphenyl)formamide (CAS 24891-35-8) is exclusively the meta isomer, confirmed by melting point 115-116 °C. • Validated bosutinib intermediate; matches patent-protected route • Essential analytical standard for formetanate environmental metabolite quantification • Substrate for formamidase kinetics studies with documented slower turnover • ≥97% purity; ambient shipping; global stock available
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
CAS No.24891-35-8
Cat. No.B1271092
⚠ Attention: For research use only. Not for human or veterinary use.
N-(3-hydroxyphenyl)formamide (CAS 24891-35-8), also known as 3-hydroxyformanilide or m-formamidophenol, is a meta-substituted hydroxyformanilide derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol [1]. It is a crystalline solid with a melting point of 115–116 °C and exhibits moderate solubility in polar solvents due to its phenolic hydroxyl group . The compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of bosutinib, a tyrosine kinase inhibitor, and as a key metabolite in the environmental fate of the acaricide formetanate [2][3].
1
Meta-hydroxy isomer required for bosutinib intermediate synthesis route
2
Analytical reference standard for formetanate environmental metabolite monitoring
3
Formamidase substrate for xenobiotic metabolism and enzyme kinetics research
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2384379, N-(3-hydroxyphenyl)formamide. Retrieved April 17, 2026. View Source
[2] CN111116397B. Synthesis method of bosutinib intermediate. China Patent, 2019. View Source
[3] University of Hertfordshire. Pesticide Properties DataBase (PPDB): 3-hydroxyformanilide. View Source
The meta-hydroxy substitution pattern on the phenyl ring of N-(3-hydroxyphenyl)formamide fundamentally alters its physicochemical properties and reactivity compared to its ortho- and para-isomers or unsubstituted formanilide. These differences are not trivial; they directly impact synthetic utility, metabolic stability, and analytical behavior. Specifically, the meta-isomer (CAS 24891-35-8) possesses a melting point (115–116 °C) that is significantly lower than the ortho-isomer (182–183 °C) and distinct from the para-isomer (no analogous sharp melting point reported), indicating substantially different crystal lattice energies and handling characteristics . Furthermore, the electronic and steric environment of the meta-hydroxyl group confers unique regioselectivity in downstream reactions, such as the chlorination step in the bosutinib intermediate synthesis, a pathway for which the ortho- or para-isomers are not documented [1]. The evidence below quantifies these and other critical differentiators that preclude generic substitution.
Isomer identity
Target compound
N-(3-hydroxyphenyl)formamide m.p. 115–116 °C
Ortho / para isomers
Ortho: m.p. 182–183 °C; distinct crystal packing and handling behavior
~67 °C melting point difference may alter recrystallization and storage protocols
Synthetic utility
Target compound
Documented in patented bosutinib route; meta-OH directs regioselective chlorination
Ortho / para isomers
Not documented in this synthesis pathway; regioselectivity may not transfer
Substitution may fail the documented synthetic route
Metabolite context
Target compound
Major soil metabolite of formetanate; documented environmental fate profile
[1] CN111116397B. Synthesis method of bosutinib intermediate. China Patent, 2019. View Source
N-(3-Hydroxyphenyl)formamide vs. Key Analogs
Melting Point: Meta vs. Ortho Isomer
The meta-substituted isomer, N-(3-hydroxyphenyl)formamide, exhibits a melting point of 115–116 °C, which is approximately 67 °C lower than its ortho-substituted counterpart, 2-hydroxyformanilide (m.p. 182–183 °C) . This large difference in melting point is a direct consequence of the altered intermolecular hydrogen bonding network caused by the meta-position of the hydroxyl group and is a critical parameter for procurement, as it dictates storage conditions and purification protocols (e.g., recrystallization).
Melting point: meta vs. orthoData to verify
Meta (target)
115–116 °C
Ortho isomer
182–183 °C
Reported ~67 °C difference informs identity verification and purification protocol selection
Source-independent comparison; confirm with in-house characterization
N-(3-hydroxyphenyl)formamide (specifically named 3-formamidophenol in the patent) is a claimed and exemplified intermediate in the synthesis of the tyrosine kinase inhibitor bosutinib [1]. The patent process relies on the meta-substituted formamide to direct a subsequent chlorination reaction to generate 2,4-dichloro-5-formamidophenol, a key building block [1]. Neither the ortho- (CAS 2843-27-8) nor the para- (CAS 1693-39-6) hydroxyformanilide isomers are mentioned or utilized in this specific, validated synthetic route, highlighting the unique reactivity and regioselectivity of the meta-isomer in this commercially relevant process.
Bosutinib synthesis intermediateReported
Meta (target)
Documented precursor in patented bosutinib route (CN111116397B)
Ortho / para isomers
No documented use in this synthesis pathway
Regioselectivity requirement precludes isomer substitution in this commercially relevant route
Documented as a direct precursor in a patented synthesis route for bosutinib
Comparator Or Baseline
2-hydroxyformanilide (ortho) and 4-hydroxyformanilide (para): No documented use in this bosutinib synthesis pathway.
Quantified Difference
Validated vs. Not applicable
Conditions
Patented synthetic method (CN111116397B)
Why This Matters
Procurement for this specific application requires the exact meta-isomer; substitution would fail the documented synthetic route.
Medicinal ChemistryOncologyProcess Chemistry
[1] CN111116397B. Synthesis method of bosutinib intermediate. China Patent, 2019. View Source
Formetanate Environmental Metabolite
3-hydroxyformanilide is a specific and well-characterized environmental metabolite of the acaricide formetanate [1]. Data from the Pesticide Properties DataBase indicates it is a transformation product found in multiple environmental compartments, including soil and water, with a major fraction formation potential in soil estimated at 0.176 from its parent compound [1]. This specific metabolic pathway differentiates it from other formanilide isomers, which are not documented as major metabolites of this important agrochemical class. The ortho- and para-isomers, as well as the unsubstituted formanilide, do not share this specific environmental fate profile.
Formetanate environmental metaboliteClass-level
Environmental fate pathway
Major soil metabolite with estimated formation fraction of 0.176 from parent formetanate
Supports environmental monitoring and degradation-pathway research contexts
PPDB-reported transformation product; verify against site-specific conditions
[1] University of Hertfordshire. Pesticide Properties DataBase (PPDB): 3-hydroxyformanilide. View Source
Enzymatic Deformylation Rate
The enzyme formamidase (arylformylamine amidohydrolase) catalyzes the deformylation of 3'-hydroxyformanilide (from formetanate) to m-aminophenol [1]. Critically, the study notes that the turnover of this xenobiotic substrate by formamidase is 'much lower' than that of its natural substrate, N-formylkynurenine, and is subject to product inhibition [1]. While a direct quantitative comparison of turnover rates (e.g., kcat/Km) for the ortho- and para-isomers is not provided in this study, the data establish a baseline for the specific interaction of the meta-isomer with this detoxification enzyme. This is a foundational piece of evidence for understanding the compound's in vivo persistence and distinguishes its metabolic handling from the natural substrate, an important consideration for in vitro and in vivo studies.
Formamidase turnover rateReported
Much lower vs. natural substrate
Subject to product inhibition in rat liver formamidase assay
Establishes baseline metabolic stability context for in vitro and in vivo study design
Qualitative comparison; quantitative kcat/Km values not reported for isomers
Xenobiotic MetabolismEnzymologyToxicology
Evidence Dimension
Enzymatic turnover by formamidase
Target Compound Data
Turnover rate 'much lower' than natural substrate
Comparator Or Baseline
N-formylkynurenine (natural substrate)
Quantified Difference
Qualitatively lower; subject to product inhibition
Conditions
Partially purified rat liver formamidase assay
Why This Matters
Provides a biochemical rationale for its stability in biological systems and a baseline for comparing the metabolism of structural analogs.
Xenobiotic MetabolismEnzymologyToxicology
[1] Ahmad, S., & Knowles, C. O. (1971). Formamidase Involvement in the Metabolism of Chlorphenamidine and Formetanate Acaricides. Journal of Economic Entomology, 64(4), 792-795. DOI: 10.1093/jee/64.4.792 View Source
N-(3-Hydroxyphenyl)formamide Applications
Bosutinib Precursor
The compound's documented, patent-protected use as 3-formamidophenol in the synthesis of bosutinib (see Evidence 2) makes it the unambiguous starting material for this specific synthetic route [1]. Procurement of the ortho- or para-isomer would not yield the correct intermediate for the subsequent chlorination step. This application is directly relevant to medicinal chemistry and process research groups developing kinase inhibitors.
Formetanate Monitoring Standard
Given its identification as a major environmental metabolite of the acaricide formetanate (see Evidence 3), N-(3-hydroxyphenyl)formamide is the required analytical reference standard for quantifying formetanate degradation in soil and water samples [2]. This application is critical for environmental chemists, regulatory agencies, and agrochemical companies conducting fate and transport studies.
Xenobiotic Metabolism Substrate
The compound serves as a specific substrate for formamidase, an enzyme involved in the detoxification of formamidine acaricides (see Evidence 4) [3]. Researchers investigating the biochemical pathways of xenobiotic metabolism can utilize this compound to study formamidase kinetics, product inhibition, and the metabolic activation/deactivation of formamidine-based agrochemicals. Its slower turnover compared to the natural substrate makes it a useful probe for in vitro studies.
Regioselective Formamide Building Block
The distinct melting point and reactivity profile of the meta-hydroxy isomer (see Evidence 1) make it a valuable, identifiable building block for creating libraries of meta-substituted aromatic compounds. Its unique hydrogen-bonding capabilities, inferred from its melting point, may lead to different solid-state properties in final compounds compared to those synthesized with other isomers. This is a key consideration for materials scientists and synthetic chemists.
[1] CN111116397B. Synthesis method of bosutinib intermediate. China Patent, 2019. View Source
[2] University of Hertfordshire. Pesticide Properties DataBase (PPDB): 3-hydroxyformanilide. View Source
[3] Ahmad, S., & Knowles, C. O. (1971). Formamidase Involvement in the Metabolism of Chlorphenamidine and Formetanate Acaricides. Journal of Economic Entomology, 64(4), 792-795. DOI: 10.1093/jee/64.4.792 View Source
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